molecular formula C13H20N2 B3263366 (S)-(1-Benzylpiperidin-3-YL)methanamine CAS No. 372963-42-3

(S)-(1-Benzylpiperidin-3-YL)methanamine

Cat. No.: B3263366
CAS No.: 372963-42-3
M. Wt: 204.31 g/mol
InChI Key: BYNIUBOJBWXZCC-ZDUSSCGKSA-N
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Description

Methenamine is a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections . It belongs to the family of medicines called anti-infectives .


Synthesis Analysis

Methenamine is prepared industrially by combining formaldehyde and ammonia . The synthesis of some new Schiff bases by condensing 3-hydroxy-2-naphthaldehyde and derivatives of phenyl methanamine is also reported .


Molecular Structure Analysis

Methenamine is a heterocyclic organic compound with the formula (CH2)6N4. This white crystalline compound is highly soluble in water and polar organic solvents. It has a cage-like structure similar to adamantane .


Chemical Reactions Analysis

Methenamine is useful in the synthesis of other organic compounds, including plastics, pharmaceuticals, and rubber additives . It serves as a precursor for the synthesis of methamphetamine .


Physical and Chemical Properties Analysis

Methenamine is a colorless gas with a pungent odor, soluble in water and alcohols . Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° .

Safety and Hazards

Methenamine may cause serious side effects. Call your doctor at once if you have: increased urination; painful urination; blood in your urine; or swelling, shortness of breath . It is also listed as a controlled substance in the USA .

Properties

IUPAC Name

[(3S)-1-benzylpiperidin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNIUBOJBWXZCC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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